molecular formula C19H18FN5OS2 B2384273 5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 868221-02-7

5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2384273
CAS No.: 868221-02-7
M. Wt: 415.51
InChI Key: NCKMJKIFJIFSPB-UHFFFAOYSA-N
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Description

5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a combination of fluorophenyl, piperazine, thiophene, thiazole, and triazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic synthesis. One common approach is to start with the preparation of the piperazine derivative, followed by the introduction of the fluorophenyl group. The thiophene and thiazole rings are then constructed through cyclization reactions. The final step involves the formation of the triazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

Mechanism of Action

The mechanism of action of 5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[4-(4-fluorophenyl)piperazin-1-yl](thiophen-2-yl)methyl}-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

5-[[4-(4-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5OS2/c20-13-3-5-14(6-4-13)23-7-9-24(10-8-23)16(15-2-1-11-27-15)17-18(26)25-19(28-17)21-12-22-25/h1-6,11-12,16,26H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKMJKIFJIFSPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(C3=CC=CS3)C4=C(N5C(=NC=N5)S4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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